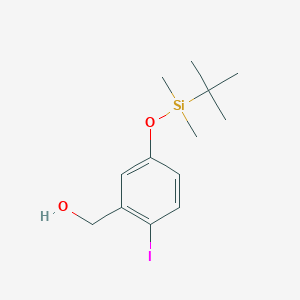
(5-((tert-Butyldimethylsilyl)oxy)-2-iodophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((tert-Butyldimethylsilyl)oxy)-2-iodophenyl)methanol: is an organic compound that features a phenyl ring substituted with a tert-butyldimethylsilyloxy group, an iodine atom, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-((tert-Butyldimethylsilyl)oxy)-2-iodophenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole The iodination of the phenyl ring can be achieved using iodine or other iodinating agents under specific conditions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as flow microreactor systems for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups such as hydrogen or alkyl groups.
Substitution: The iodine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology and Medicine: In biological research, it can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mecanismo De Acción
The mechanism by which (5-((tert-Butyldimethylsilyl)oxy)-2-iodophenyl)methanol exerts its effects involves the reactivity of its functional groups. The tert-butyldimethylsilyloxy group provides stability and protection to the hydroxyl group, while the iodine atom serves as a versatile site for further functionalization. The methanol group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
(5-(tert-Butyldimethylsilyloxy)-1-pentanol): Similar in structure but with a pentanol group instead of a phenyl ring.
(tert-Butyldimethylsilyloxy)methyl)aniline: Contains an aniline group instead of a phenyl ring with iodine and methanol.
Uniqueness: The presence of both the tert-butyldimethylsilyloxy group and the iodine atom on the phenyl ring makes (5-((tert-Butyldimethylsilyl)oxy)-2-iodophenyl)methanol unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C13H21IO2Si |
|---|---|
Peso molecular |
364.29 g/mol |
Nombre IUPAC |
[5-[tert-butyl(dimethyl)silyl]oxy-2-iodophenyl]methanol |
InChI |
InChI=1S/C13H21IO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-8,15H,9H2,1-5H3 |
Clave InChI |
YBMDOHRASJNFQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


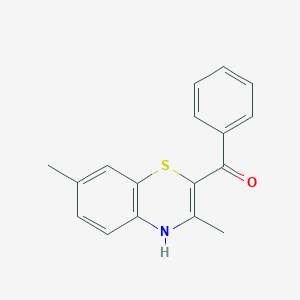
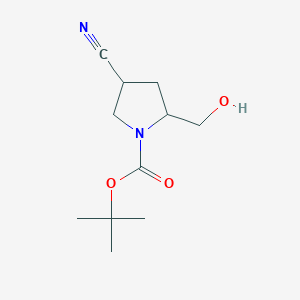
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
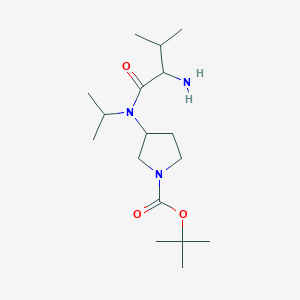
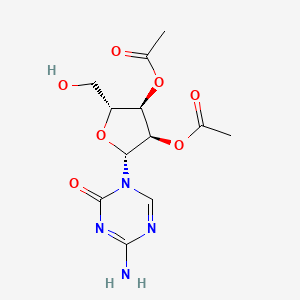

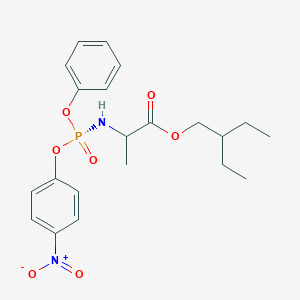
![Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
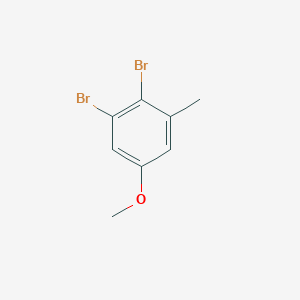
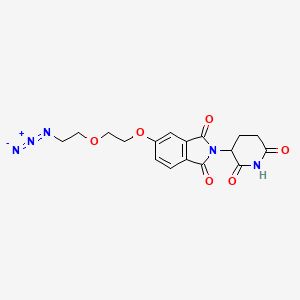
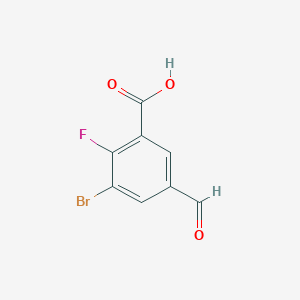

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)
